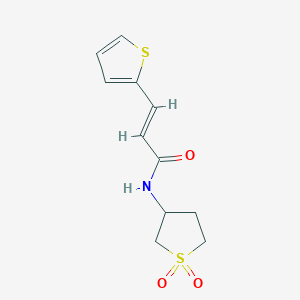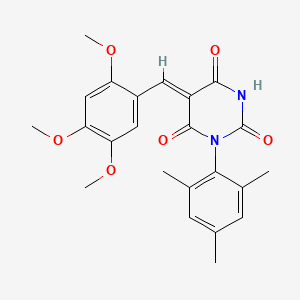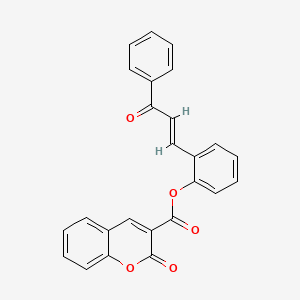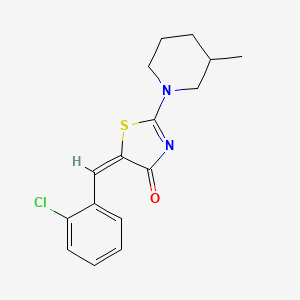
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide, also known as DT-13, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 is a synthetic compound that has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide has been shown to inhibit the STAT3 signaling pathway, which is involved in cancer cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide in lab experiments is its ability to inhibit cancer cell proliferation and induce apoptosis. This makes it a promising candidate for cancer therapy. Additionally, its ability to reduce inflammation makes it a potential therapy for various inflammatory diseases. One limitation of using N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide. One area of research is to further investigate its anti-cancer effects and its potential as a cancer therapy. Another area of research is to investigate its potential as a therapy for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide and its potential side effects.
Métodos De Síntesis
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The 2-thiophenyl chloride is then reacted with tetrahydrothiophene to form N-(2-thienyl)tetrahydrothiophen-3-amine. This compound is then reacted with acryloyl chloride to form N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide has been shown to have anti-cancer effects in various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c13-11(4-3-10-2-1-6-16-10)12-9-5-7-17(14,15)8-9/h1-4,6,9H,5,7-8H2,(H,12,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVLCMBOYCDBHX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]succinate](/img/structure/B5909761.png)
![3-benzyl-5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909769.png)
![3-(2-furylmethyl)-5-methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylpropylidene)hydrazone]](/img/structure/B5909783.png)
![ethyl 5-oxo-1,2,3,4,5,6-hexahydro[1]benzothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-7-carboxylate](/img/structure/B5909791.png)
![5-(4-tert-butylphenyl)-4-[(2-chloro-5-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909813.png)

![8-methoxy-3-[(3-phenyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)
![5-(4-chlorophenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909831.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)
![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)


